molecular formula C6H7N5 B1215947 8-methyl-7H-purin-6-amine CAS No. 22387-37-7

8-methyl-7H-purin-6-amine

Cat. No. B1215947
CAS RN: 22387-37-7
M. Wt: 149.15 g/mol
InChI Key: ORUIZIXJCCIGAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-methyl-7H-purin-6-amine and its analogs often involves N-methylation of known purines, displacement reactions, and selective alkylation. For example, N-Methoxy-9-methyl-9H-purin-6-amines were synthesized from 6-chloropurines, showing the versatility in functionalizing the purine core (Roggen & Gundersen, 2008). This highlights the synthetic flexibility in modifying purine structures for various applications.

Molecular Structure Analysis

The molecular structure of 8-methyl-7H-purin-6-amine and related compounds can be analyzed through techniques like NMR, mass spectroscopy, and X-ray diffraction. These methods provide insights into tautomerism, substituent effects, and molecular conformations. For instance, the tautomeric structure and hydrogen bonding patterns of synthesized purine derivatives have been elucidated, offering a deeper understanding of their chemical behavior and reactivity (Darwish et al., 2011).

Chemical Reactions and Properties

8-methyl-7H-purin-6-amine undergoes various chemical reactions, including alkylation, acylation, and coupling reactions. These reactions are influenced by the substituents present on the purine ring, which affect the compound’s reactivity and the ratio of tautomers. The reactivity towards N-7 alkylation, for instance, is significantly dependent on the electronic nature of the substituents at the purine 2 position, as demonstrated in studies involving N-methoxy-9-methyl-9H-purin-6-amines (Roggen et al., 2011).

Physical Properties Analysis

The physical properties of 8-methyl-7H-purin-6-amine, such as solubility, melting point, and crystal structure, are crucial for its application in various fields. The crystal structures, obtained via X-ray diffraction, reveal the molecular geometry, packing, and intermolecular interactions, which are essential for understanding the material's properties and behavior in different environments.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and tautomeric equilibria, are fundamental aspects that influence the biological activity and pharmacokinetics of 8-methyl-7H-purin-6-amine derivatives. Studies have shown that tautomeric equilibria are significantly affected by the solvent and substituents, impacting the compound's reactivity and biological interactions (Gundersen et al., 2011).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Studies and Tautomerism : Research led by Roggen and Gundersen (2008) focused on the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines and their tautomers. These compounds, including variations with 8-methyl-7H-purin-6-amine, showed significant differences in their amino/imino tautomer ratios, identified through NMR methods. This study contributes to the understanding of the chemical properties and reactivity of such purine derivatives (Roggen & Gundersen, 2008).

  • Chemistry of Nucleoside and Nucleotide Analogs : Janeba et al. (2000) explored the synthesis of acyclic nucleoside and nucleotide analogs derived from 6-amino-7H-purin-8(9H)-one, a compound closely related to 8-methyl-7H-purin-6-amine. Their work highlights the chemical versatility and potential applications of such purine derivatives in the field of nucleoside and nucleotide chemistry (Janeba et al., 2000).

  • Alkylation and Biological Activity : A study by Roggen et al. (2011) involved the synthesis and biological screening of 2-substituted agelasine analogs, including those based on N-methoxy-9-methyl-9H-purin-6-amines. They investigated the relationship between structural variations and biological activities, such as antimycobacterial and antiprotozoal activity (Roggen et al., 2011).

Therapeutic and Biological Research

  • Anti-Influenza Activity : Krasnov et al. (2021) synthesized novel purine conjugates, demonstrating moderate activity against influenza A viruses. This research illustrates the potential therapeutic applications of purine derivatives, including those structurally related to 8-methyl-7H-purin-6-amine, in antiviral therapies (Krasnov et al., 2021).

  • DNA Repair Enzyme Activity Evaluation : Schirrmacher et al. (2002) synthesized 6-benzyloxy-7-(2-[18F]fluoroethyl)-7H-purin-2-yl-amine for evaluating the activity of the DNA repair enzyme O6-methylguanine-DNA-methyl-transferase in tumor tissue. This research is significant for understanding the role of purine derivatives in assessing tumor resistance to certain anticancer drugs (Schirrmacher et al., 2002).

Antibacterial Applications

  • In vitro Antibacterial Evaluation : Govori (2017) synthesized 1,2,4-Triazole compounds containing purine moiety, including derivatives of 6-hydrazinyl-7H-purin-2-amine, for antibacterial screening. This highlights the potential use of purine derivatives in developing new antibacterial agents (Govori, 2017).

Safety And Hazards

The safety data sheet for “7-Methyladenine”, a synonym for “8-methyl-7H-purin-6-amine”, indicates that it may be harmful if swallowed and may cause an allergic skin reaction. It also causes serious eye irritation .

properties

IUPAC Name

8-methyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUIZIXJCCIGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NC(=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176916
Record name 8-Methyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-7H-purin-6-amine

CAS RN

22387-37-7
Record name 8-Methyladenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022387377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22387-37-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Liu, Q Dang, Z Wei, F Shi, X Bai - Journal of Combinatorial …, 2006 - ACS Publications
A regiospecific strategy for the preparation of N 7 -substituted purines in an efficient manner was devised. This approach to 6,7,8-trisubstituted purines relies on the cyclization reactions …
Number of citations: 27 pubs.acs.org

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